
physical and chemical properties of Methyl 3-
amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773 Get Quote

An In-depth Technical Guide to Methyl 3-amino-
2-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of Methyl 3-amino-2-bromobenzoate, a key intermediate in pharmaceutical

synthesis. This document details its characteristics, experimental protocols for its synthesis and

analysis, and its role in the development of novel therapeutics, particularly as a precursor to

Indoleamine 2,3-dioxygenase (IDO) inhibitors.

Core Physical and Chemical Properties
Methyl 3-amino-2-bromobenzoate is an aromatic ester characterized by the presence of an

amino group and a bromine atom on the benzene ring. These functional groups contribute to its

specific reactivity and utility in organic synthesis.
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Property Value Reference(s)

Molecular Formula C₈H₈BrNO₂ [1]

Molecular Weight 230.06 g/mol [1]

Appearance
Clear, bright orange to amber

liquid
[1]

Density 1.583 g/mL at 25 °C [1]

Boiling Point
314.1 ± 22.0 °C at 760 mmHg

(Predicted)
[1]

Flash Point >110 °C [1]

Refractive Index n20/D 1.601 [1]

CAS Number 106896-48-4 [1]

Spectroscopic Data
While specific, comprehensive spectral data for Methyl 3-amino-2-bromobenzoate is not

readily available in the public domain, the following represents typical expected values based

on its structure and data from analogous compounds.

¹H-NMR (Proton Nuclear Magnetic Resonance): A ¹H-NMR spectrum would be expected to

show signals corresponding to the aromatic protons, the amino group protons, and the methyl

ester protons. The chemical shifts and coupling constants would be influenced by the positions

of the substituents on the aromatic ring.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum would display

distinct peaks for each of the eight carbon atoms in the molecule, including the carbonyl carbon

of the ester, the aromatic carbons, and the methyl carbon.

IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption

bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Br

stretching, as well as aromatic C-H and C=C stretching vibrations.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) and a

characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a

1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or

the entire carbomethoxy group (-COOCH₃).

Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of

Methyl 3-amino-2-bromobenzoate, based on standard organic chemistry techniques.

Synthesis of Methyl 3-amino-2-bromobenzoate
A plausible synthetic route involves the esterification of 3-amino-2-bromobenzoic acid.

Materials:

3-amino-2-bromobenzoic acid

Methanol (MeOH), anhydrous

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-

amino-2-bromobenzoic acid (1 equivalent) in anhydrous methanol.

Cool the solution to 0 °C in an ice bath.

Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.

After the addition is complete, remove the ice bath and heat the mixture to reflux for 24

hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and remove the

methanol under reduced pressure.

Carefully neutralize the residue by adding a saturated aqueous solution of sodium

bicarbonate until the effervescence ceases.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain

the crude Methyl 3-amino-2-bromobenzoate.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate).

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, coupling

constants (J) in Hz, and integration values.

Infrared (IR) Spectroscopy:

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands for the functional groups present

in the molecule.

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using an

electrospray ionization (ESI) or electron ionization (EI) source) and acquire the mass

spectrum.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and

characteristic fragment ions.

Reactivity, Stability, and Safety
Reactivity: The chemical reactivity of Methyl 3-amino-2-bromobenzoate is dictated by its

three primary functional groups. The amino group can undergo diazotization and subsequent

reactions, as well as acylation. The bromine atom is susceptible to nucleophilic aromatic

substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck,

Buchwald-Hartwig). The methyl ester can be hydrolyzed to the corresponding carboxylic acid or

converted to an amide.

Stability and Storage: Methyl 3-amino-2-bromobenzoate is a relatively stable compound

under normal laboratory conditions.[1] However, to maintain its purity, it should be stored in a

cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon).[1] It is advisable to protect it from light and moisture.

Safety and Handling:

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use

only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash

hands thoroughly after handling.
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First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on

skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep

comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.

Role in Drug Development: Targeting the IDO
Pathway
Methyl 3-amino-2-bromobenzoate is a valuable building block in the synthesis of

pharmaceutical compounds, most notably inhibitors of Indoleamine 2,3-dioxygenase (IDO).[1]

IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism.[2][3][4] In the

context of cancer, the upregulation of IDO in tumor cells and the tumor microenvironment leads

to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[5][6]

This creates an immunosuppressive environment that allows tumors to evade the host's

immune system.[3]

By inhibiting the IDO enzyme, the immunosuppressive effects can be reversed, thereby

restoring T-cell function and enhancing anti-tumor immunity.[6] Consequently, IDO inhibitors are

a promising class of cancer immunotherapeutics. The unique substitution pattern of Methyl 3-
amino-2-bromobenzoate makes it an ideal starting material for the construction of the

complex heterocyclic scaffolds found in many potent IDO inhibitors.

Visualizations
Indoleamine 2,3-dioxygenase (IDO) Signaling Pathway in
Cancer Immunology
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Caption: IDO pathway in cancer and the role of its inhibitors.

General Synthetic Workflow for Methyl 3-amino-2-
bromobenzoate
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Caption: Synthetic workflow for Methyl 3-amino-2-bromobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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